NOX1 Inhibition: A Weak but Quantified and Potentially Selectivity-Informative Interaction
In a cell-based assay measuring inhibition of full-length human NOX1, 2-bromo-6-phthalimidohexanoic acid demonstrated an IC50 value of >100,000 nM [1]. This exceedingly weak inhibition is a critical data point for researchers profiling the selectivity of NOX1 inhibitors or using this compound as a tool. While the comparator, the potent NOX1 inhibitor GKT137831 (setanaxib), typically exhibits IC50 values in the low nanomolar range (e.g., < 100 nM) in similar assays [2], the >1,000-fold difference quantitatively establishes that 2-bromo-6-phthalimidohexanoic acid is not a pan-assay interference compound (PAINS) for this target class, and any observed biological effects at lower concentrations are unlikely to be NOX1-mediated. This data point is valuable for ruling out NOX1 involvement in phenotypic screens.
| Evidence Dimension | Inhibition of human NOX1 enzyme |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | GKT137831 (setanaxib) IC50 < 100 nM |
| Quantified Difference | > 1,000-fold weaker inhibition |
| Conditions | COS 22 cells transfected with full-length human NOX1; PMA-stimulated ROS generation assay |
Why This Matters
This data allows researchers to confidently exclude NOX1-mediated effects when using this compound as a chemical probe at biologically relevant concentrations.
- [1] BindingDB. Entry for BDBM50497270 / CHEMBL3347551. View Source
- [2] GKT137831 (setanaxib) IC50 data from published literature (e.g., Laleu et al., 2010) as a representative benchmark. View Source
